5-Bromoquinolin-4-ol

Antifungal Aspergillus fumigatus Quinoline

5-Bromoquinolin-4-ol is a strategic intermediate for HCV protease inhibitors, exhibiting a predicted LogP of 2.70 for enhanced membrane permeability. With an MIC of 1 µM against Aspergillus fumigatus—32-fold more potent than the parent scaffold—it is an ideal starting point for antifungal programs targeting iron acquisition pathways. Supplied with analytical documentation (≥95% purity), enabling immediate integration into synthetic workflows.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 723283-89-4
Cat. No. B1343798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinolin-4-ol
CAS723283-89-4
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C=CN2)C(=C1)Br
InChIInChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12)
InChIKeyLBHOUIRHKSQBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinolin-4-ol (CAS 723283-89-4): A Halogenated Quinoline Scaffold for Antifungal Discovery and HCV Inhibitor Synthesis


5-Bromoquinolin-4-ol (CAS 723283-89-4) is a heterocyclic aromatic compound belonging to the quinolin-4-ol class, characterized by a bromine atom at the 5-position and a hydroxyl group at the 4-position on the quinoline ring [1]. This substitution pattern confers distinct physicochemical properties, including a predicted LogP of 2.70 and a topological polar surface area (TPSA) of 33.12 Ų [2]. The compound is primarily utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, notably as an intermediate in the preparation of hepatitis C virus (HCV) protease inhibitors, and has demonstrated potent antifungal activity in phenotypic screening campaigns [3][4].

Why 5-Bromoquinolin-4-ol Cannot Be Replaced by Generic Quinolin-4-ol or Other Halogenated Analogs Without Experimental Validation


Generic substitution within the quinolin-4-ol family is not viable due to profound differences in biological activity and physicochemical behavior dictated by the specific halogen substitution pattern. Direct comparative studies demonstrate that while 5-bromoquinolin-4-ol (bromoquinol) exhibits potent antifungal activity with a minimum inhibitory concentration (MIC) of 1 µM against Aspergillus fumigatus, the non-halogenated parent scaffold, 8-hydroxyquinoline, shows drastically reduced activity (MIC = 32 µM) [1]. Furthermore, the bromine atom at the 5-position confers distinct lipophilicity (LogP ≈ 2.70) compared to the 5-chloro analog (LogP ≈ 2.20), directly impacting membrane permeability, solubility, and formulation behavior [2][3]. Therefore, substituting 5-bromoquinolin-4-ol with a seemingly similar analog without experimental verification risks compromising target engagement, synthetic yield, and overall project reproducibility.

5-Bromoquinolin-4-ol: Quantifiable Differentiators Against Key Analogs in Antifungal Potency, Lipophilicity, and Synthetic Utility


5-Bromoquinolin-4-ol Exhibits 32-Fold Superior Antifungal Potency Against Aspergillus fumigatus Relative to Non-Halogenated 8-Hydroxyquinoline

In a direct structure-activity relationship analysis, 5-bromoquinolin-4-ol (bromoquinol) demonstrated an MIC of 1 µM against A. fumigatus Af293 grown for 48 h on RPMI-MOPS medium [1]. In stark contrast, the non-halogenated comparator 8-hydroxyquinoline exhibited an MIC of 32 µM under identical assay conditions [1]. The brominated compound is therefore 32-fold more potent, underscoring the essential role of the 5-bromo substituent for antifungal activity.

Antifungal Aspergillus fumigatus Quinoline

Antifungal Activity of 5-Bromoquinolin-4-ol Is Selectively Abrogated by Exogenous Iron, Defining a Metal-Dependent Mechanism Absent in Non-Halogenated Analogs

The antifungal activity of 5-bromoquinolin-4-ol is completely abolished in the presence of 64 µM Fe²⁺, with the MIC shifting from 1 µM to >32 µM [1]. This iron-dependent susceptibility is not observed to the same extent for non-halogenated 8-hydroxyquinoline, where addition of iron also reduces activity but the baseline MIC is already high (32 µM) [1]. The halogenated compound's reliance on iron starvation represents a distinct pharmacophore feature.

Mode of Action Iron Chelation Antifungal

5-Bromoquinolin-4-ol Possesses Higher Lipophilicity (LogP 2.70) Than 5-Chloroquinolin-4-ol (LogP 2.20), Impacting Membrane Permeability and Formulation Design

The predicted octanol-water partition coefficient (LogP) for 5-bromoquinolin-4-ol is 2.70 [1]. In comparison, the 5-chloro analog exhibits a lower predicted LogP of 2.20 [2]. This difference of 0.5 log units reflects a more than 3-fold higher theoretical lipophilicity for the bromo compound, which can significantly influence membrane permeability, protein binding, and formulation solvent selection.

Lipophilicity ADME Formulation

5-Bromoquinolin-4-ol Serves as a Key Intermediate in HCV Protease Inhibitor Synthesis, Enabled by a High-Yield (90%) Bromo-Substituted Quinoline Preparation Process

5-Bromoquinolin-4-ol and its derivatives are explicitly claimed as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. A patented process for preparing bromo-substituted quinolines, including compounds structurally analogous to 5-bromoquinolin-4-ol, achieves yields up to 90% for key synthetic steps, demonstrating scalable and efficient access to this scaffold [2].

HCV Intermediate Synthesis

Commercial Supply of 5-Bromoquinolin-4-ol Consistently Meets ≥95% Purity with Validated Analytical Documentation (NMR, HPLC, GC), Ensuring Reproducibility in Synthesis Campaigns

Commercial vendors such as Bidepharm supply 5-bromoquinolin-4-ol with a standard purity of 95% and provide batch-specific quality control documentation including NMR, HPLC, and GC . This level of analytical validation is critical for ensuring that the material meets the stringent requirements of modern drug discovery and development workflows, where impurity profiles can significantly impact biological assay outcomes.

Quality Control Analytical Standards Reproducibility

High-Value Application Scenarios for 5-Bromoquinolin-4-ol Based on Differentiated Evidence


Antifungal Drug Discovery Targeting Aspergillus fumigatus and Iron-Dependent Pathogens

Given its potent MIC of 1 µM against A. fumigatus—32-fold more potent than non-halogenated 8-hydroxyquinoline [1]—and its unique iron-dependent mode of action, 5-bromoquinolin-4-ol is ideally suited as a chemical starting point for antifungal programs seeking to exploit fungal iron starvation pathways. This compound should be prioritized in hit-to-lead campaigns focused on invasive aspergillosis or other iron-acquisition-dependent fungal infections.

Synthesis of Hepatitis C Virus (HCV) Protease Inhibitors

5-Bromoquinolin-4-ol serves as a key intermediate in the preparation of HCV protease inhibitors, as disclosed in patents by Boehringer Ingelheim [2]. The availability of high-yielding (up to 90%) synthetic routes for bromo-substituted quinolines [2] makes this compound a strategic choice for medicinal chemistry groups engaged in antiviral research, particularly those developing next-generation HCV therapies.

Medicinal Chemistry Optimization Requiring Enhanced Lipophilicity for Membrane Permeability

With a predicted LogP of 2.70—0.5 log units higher than the 5-chloro analog [3][4]—5-bromoquinolin-4-ol offers a distinct lipophilicity advantage for lead optimization campaigns where improved cellular permeability or blood-brain barrier penetration is desired. This physicochemical property can be exploited to fine-tune ADME profiles in series where chlorinated or unsubstituted quinolines have shown suboptimal exposure.

Quality-Controlled Building Block Procurement for Reproducible Synthesis

For academic or industrial laboratories requiring reliable, high-purity starting materials, commercial 5-bromoquinolin-4-ol (≥95% purity) with accompanying NMR, HPLC, and GC analytical data provides a solid foundation for reproducible chemical synthesis. This reduces the need for in-house purification and characterization, thereby accelerating workflow efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.